molecular formula C11H17N3O B1491151 (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2098124-48-0

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B1491151
CAS No.: 2098124-48-0
M. Wt: 207.27 g/mol
InChI Key: HNYMMANAGANPPE-UHFFFAOYSA-N
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Description

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol: is a heterocyclic compound that features a pyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization of an appropriate intermediate.

    Coupling of the Rings: The pyridine and pyrrolidine rings are coupled together using a suitable linker, often involving reductive amination or similar reactions.

    Final Functionalization: The hydroxymethyl group is introduced in the final step, typically through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling

Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-3-2-10(12)4-13-11/h2-4,8-9,15H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYMMANAGANPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
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(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
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(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

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